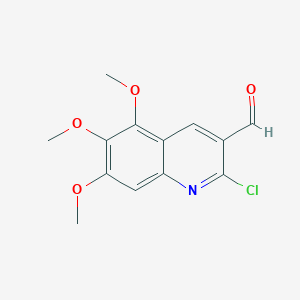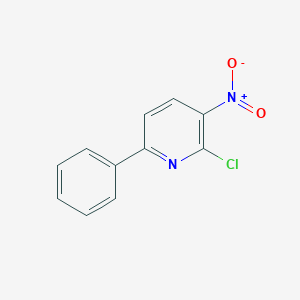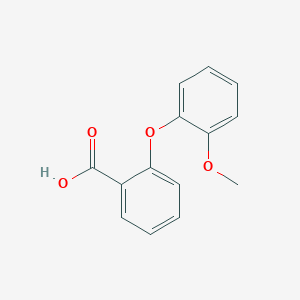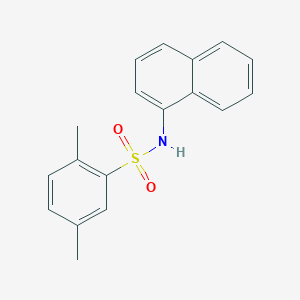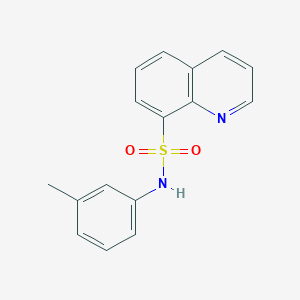
N-(1,3-Benzodioxol-5-yl)-3-chlorpropansäureamid
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide (also known as BCP) is a synthetic compound that is widely used in laboratory experiments. BCP is a versatile compound that can be used in a variety of ways, from synthesizing other compounds to studying the biochemical and physiological effects of its own structure.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
„N-(1,3-Benzodioxol-5-yl)-3-chlorpropansäureamid“ und seine Derivate wurden auf ihre potenziellen Antitumoreigenschaften untersucht. Forschungen zeigen, dass diese Verbindungen synthetisiert und auf ihre Aktivität gegen verschiedene Krebszelllinien, wie z. B. Prostata-, Pankreas- und akute lymphoblastische Leukämie, bewertet werden können . Die Struktur-Wirkungs-Beziehung (SAR) dieser Verbindungen ist entscheidend für das Verständnis ihres Wirkmechanismus und für die Entwicklung potenterer Analoga.
Hemmung der Tubulinpolymerisation
Die strukturelle Ähnlichkeit der Verbindung zu anderen Molekülen mit bekannter Antitumoraktivität deutet darauf hin, dass sie möglicherweise durch Hemmung der Tubulinpolymerisation wirkt. Dieser Mechanismus ist ein häufiges Ziel für Antitumormittel, da er zu einer mitotischen Blockade und Apoptose in Krebszellen führen kann .
Zellzyklusarretierung
Weitere mechanistische Studien an ähnlichen Verbindungen haben gezeigt, dass sie die Fähigkeit besitzen, die Zellzyklusarretierung in der S-Phase zu induzieren. Dieser Effekt ist signifikant, da er die Proliferation von Krebszellen stoppen und zu ihrem letztendlichen Tod führen kann .
Induktion der Apoptose
Die Induktion der Apoptose oder des programmierten Zelltods ist eine weitere potenzielle Anwendung dieser Verbindung. Durch die Auslösung der Apoptose in Krebszellen kann das Tumorwachstum und die Ausbreitung effektiv reduziert werden .
Chemische Reaktivität und funktionelle Vielseitigkeit
Die Derivate der Verbindung zeigen eine Reihe von Reaktivitäten, die sie für verschiedene chemische Reaktionen geeignet machen. Diese funktionelle Vielseitigkeit umfasst Reaktionen, die mit ihren Acetamidgruppen zusammenhängen, Wechselwirkungen mit verschiedenen Reagenzien und das Potenzial für Oxidation oder Reduktion.
Vorlage für das Wirkstoffdesign
Die Verbindung dient als Vorlage für die Entwicklung neuer Medikamente. Ihr molekulares Gerüst kann modifiziert werden, um ihre biologische Aktivität zu verstärken und ihre pharmakokinetischen Eigenschaften zu optimieren .
Frühe Entdeckungsforschung
Sigma-Aldrich stellt diese Verbindung als Teil einer einzigartigen Sammlung von Chemikalien für Forscher der frühen Entdeckung zur Verfügung. Sie wird in den frühen Phasen der Wirkstoffforschung verwendet, um neue therapeutische Kandidaten zu identifizieren .
Sicherheits- und Lagerforschung
Das Verständnis des Sicherheitsprofils und der Lageranforderungen von chemischen Verbindungen ist unerlässlich für den Umgang mit und die Anwendung in Forschungsumgebungen. Die Verbindung fällt unter die Lagerklasse 11 für brennbare Feststoffe, was besondere Vorsichtsmaßnahmen für ihre sichere Lagerung erfordert .
Wirkmechanismus
Target of Action
Related compounds, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines . The primary target of these compounds is often microtubules and their component protein, tubulin .
Mode of Action
Similar compounds have been shown to interact with their targets by modulating microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction can cause mitotic blockade and induce cell apoptosis .
Biochemical Pathways
Related compounds have been shown to affect themicrotubule assembly pathway , leading to downstream effects such as cell cycle arrest and apoptosis .
Result of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemische Analyse
Biochemical Properties
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as cyclooxygenase (COX) and histone deacetylase (HDAC), influencing their activity and thereby affecting various biochemical pathways . The interaction with COX enzymes suggests potential anti-inflammatory properties, while the interaction with HDAC indicates possible roles in gene expression regulation and cancer therapy. Additionally, N-(1,3-benzodioxol-5-yl)-3-chloropropanamide may interact with other biomolecules, such as tubulin, affecting microtubule dynamics and cell division processes .
Cellular Effects
The effects of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating the activity of COX enzymes, N-(1,3-benzodioxol-5-yl)-3-chloropropanamide can alter the production of prostaglandins, which are key mediators of inflammation. Furthermore, its interaction with HDAC can lead to changes in gene expression, promoting apoptosis in cancer cells . The compound also affects cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites .
Molecular Mechanism
At the molecular level, N-(1,3-benzodioxol-5-yl)-3-chloropropanamide exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active sites of COX and HDAC enzymes, inhibiting their activity and leading to downstream effects on biochemical pathways . In the case of COX, this inhibition reduces the synthesis of pro-inflammatory prostaglandins, while HDAC inhibition results in the accumulation of acetylated histones, promoting gene expression changes and apoptosis . Additionally, N-(1,3-benzodioxol-5-yl)-3-chloropropanamide may interact with tubulin, stabilizing or destabilizing microtubules and affecting cell division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide have been observed to change over time. The compound exhibits stability under various conditions, but its activity may decrease due to degradation or metabolic processes . Long-term studies have shown that prolonged exposure to N-(1,3-benzodioxol-5-yl)-3-chloropropanamide can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are particularly relevant in the context of cancer therapy, where long-term inhibition of HDAC can result in significant anti-tumor effects .
Dosage Effects in Animal Models
The effects of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide vary with different dosages in animal models. At low doses, the compound may exhibit anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization in therapeutic applications to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity and degradation . The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions include oxidation, reduction, and conjugation processes that facilitate the excretion of the compound . The interaction with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is transported and distributed through interactions with specific transporters and binding proteins . The compound can cross cell membranes and accumulate in various cellular compartments, including the cytoplasm and nucleus . Its distribution is influenced by factors such as lipophilicity and binding affinity to transport proteins . These properties determine the localization and accumulation of the compound, affecting its overall activity and efficacy .
Subcellular Localization
The subcellular localization of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide plays a crucial role in its activity and function. The compound is known to localize in the nucleus, where it interacts with HDAC and influences gene expression . Additionally, it may be found in the cytoplasm, where it interacts with metabolic enzymes and affects cellular metabolism . The localization of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is directed by specific targeting signals and post-translational modifications that guide its transport to different cellular compartments .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-4-3-10(13)12-7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZCNFYSDCOWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364509 | |
| Record name | N-(1,3-benzodioxol-5-yl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83449-17-6 | |
| Record name | N-(1,3-benzodioxol-5-yl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



